Fmoc-Cys(Trt)-OMe: Structural Dynamics, Physical Properties, and Applications in Advanced Peptide Synthesis
Fmoc-Cys(Trt)-OMe: Structural Dynamics, Physical Properties, and Applications in Advanced Peptide Synthesis
Executive Summary
In the landscape of advanced peptide synthesis and bioconjugation, Fmoc-Cys(Trt)-OMe (methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate) stands as a highly specialized, fully protected amino acid building block[1]. By masking the α -amino, side-chain thiol, and α -carboxyl groups with orthogonal protecting groups, this molecule provides researchers with absolute regiochemical control. This technical guide dissects the physicochemical properties, structural rationale, and validated experimental protocols for utilizing Fmoc-Cys(Trt)-OMe in complex synthetic workflows.
Molecular Architecture & Orthogonal Protection Logic
The utility of Fmoc-Cys(Trt)-OMe is rooted in its three distinct functional domains, each engineered for specific cleavage conditions without cross-reactivity. This orthogonality is non-negotiable for synthesizing complex architectures like thioester-based native chemical ligation (NCL) precursors or functionalized nanoparticles[2].
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N- α Protection (Fmoc): The 9-fluorenylmethoxycarbonyl group is base-labile. It is strategically chosen because it withstands the highly acidic conditions used for side-chain deprotection.
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Side-Chain Protection (Trt): The triphenylmethyl (trityl) group protects the highly nucleophilic thiol of the cysteine residue. It is strictly acid-labile. The massive steric bulk of the three phenyl rings also prevents unwanted oxidation of the sulfur atom into disulfides during handling.
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C- α Protection (OMe): The methyl ester blocks the carboxyl terminus. Unlike standard solid-phase peptide synthesis (SPPS) where the C-terminus is anchored to a resin, the OMe group allows this molecule to be used in solution-phase synthesis or as an N-terminal capping monomer. It is stable to both standard Fmoc and Trt removal conditions but can be selectively cleaved via saponification or hydrazinolysis.
Figure 1: Orthogonal deprotection pathways for Fmoc-Cys(Trt)-OMe.
Physical Properties & Analytical Characterization
Understanding the physical properties of Fmoc-Cys(Trt)-OMe is critical for solvent selection and chromatographic purification. The molecule is highly lipophilic, driven by the combined aromatic bulk of the fluorene and trityl ring systems.
| Property | Value | Causality / Impact on Workflow |
| IUPAC Name | methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | Standardized nomenclature for regulatory filing and structural identification[1]. |
| CAS Number | 245088-56-6 | Unique identifier for chemical sourcing and compliance[1]. |
| Molecular Formula | C38H33NO4S | Indicates high carbon content, predicting poor aqueous solubility[1]. |
| Molecular Weight | 599.7 g/mol | High MW requires careful consideration of steric hindrance during coupling[1]. |
| LogP | 8.3 | Extreme lipophilicity necessitates the use of non-polar or aprotic solvents (e.g., DCM, DMF)[1]. |
| Topological Polar Surface Area | 89.9 Ų | Moderate TPSA confirms the molecule will partition strongly into organic phases during liquid-liquid extraction[1]. |
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail the selective deprotection of Fmoc-Cys(Trt)-OMe, focusing on the mechanistic causality behind each reagent choice.
Protocol A: Selective N-Terminal Deprotection (Fmoc Removal)
This protocol isolates the free amine (H-Cys(Trt)-OMe) for subsequent peptide coupling.
Mechanistic Causality: Piperidine acts as a base to abstract the acidic proton at the 9-position of the fluorene ring, triggering a β -elimination that releases dibenzofulvene and CO2. Piperidine then acts as a nucleophile, scavenging the reactive dibenzofulvene to form a stable adduct, preventing it from reacting with the newly freed amine.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 mmol of Fmoc-Cys(Trt)-OMe in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Add 1.25 mL of piperidine to achieve a final concentration of 20% (v/v).
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Reaction: Stir at room temperature for 20 minutes. Validation: Monitor via TLC (Hexane:EtOAc 7:3); the starting material spot (UV active) will disappear.
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Precipitation: Dropwise add the reaction mixture into 50 mL of ice-cold diethyl ether. The H-Cys(Trt)-OMe intermediate will precipitate.
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Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant (which contains the piperidine-dibenzofulvene adduct) and dry the pellet under a vacuum.
Figure 2: Experimental workflow for N-terminal elongation of Fmoc-Cys(Trt)-OMe.
Protocol B: Selective Thiol Deprotection (Trityl Removal)
This protocol exposes the free thiol for bioconjugation or surface immobilization (e.g., on gold nanoparticles)[2].
Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the sulfur-trityl bond, generating a highly stable triphenylmethyl carbocation. If left unchecked, this electrophile will re-alkylate the cysteine thiol. Triisopropylsilane (TIS) is introduced as a hydride donor to irreversibly reduce the carbocation into inert triphenylmethane.
Step-by-Step Methodology:
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Cleavage Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS, and 2.5% ultrapure H2O (v/v/v).
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Reaction: Suspend 1.0 mmol of the peptide/amino acid in 10 mL of the cleavage cocktail. Stir at room temperature for 1.5 hours.
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Validation: The solution will temporarily turn bright yellow (indicating the presence of the trityl cation) before fading as the TIS quenches the cation.
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Concentration: Evaporate 80% of the TFA under a gentle stream of nitrogen.
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Precipitation: Add the concentrated mixture to cold ether to precipitate the deprotected product.
Advanced Applications in Drug Development
Minimization of Racemization
During the synthesis of complex zinc-finger domains and other metalloproteins, cysteine derivatives are notorious for base-catalyzed racemization. By utilizing Fmoc-Cys(Trt)-OMe as a starting building block, researchers can perform specific low-temperature couplings. For instance, coupling protocols utilizing modified conditions (e.g., 300 s at 50 °C) have been shown to significantly minimize racemization during the incorporation of sensitive cysteine derivatives[3].
Surface Functionalization and Biosensors
The methyl ester functionality of cysteine derivatives has been highly leveraged in the development of biosensors. Cysteine methyl ester (CME)-based chemistry is utilized to immobilize antibodies (such as anti-HER2) onto gold sensing regions. The free thiol binds to the gold surface via a strong Au-S bond, while the methyl ester provides a controlled, unreactive surface that can be selectively modified later, preventing unwanted cross-linking during the initial self-assembly of gold nanoparticles[2].
References
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Fmoc-Cys(Trt)-OMe | C38H33NO4S | CID 59278482 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
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Semi-Synthesis and Analysis of Chemically Modified Zif268 Zinc-Finger Domains Source: PubMed Central (PMC) - NIH URL:[Link]
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Controlled Formation of Gold Nanoparticle Dimers Using Multivalent Thiol Ligands Source: ResearchGate URL:[Link]
